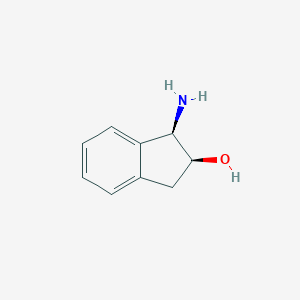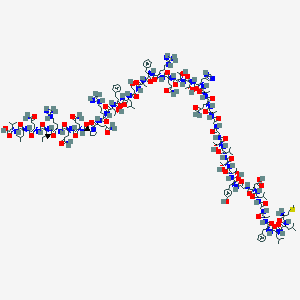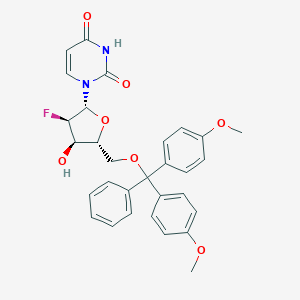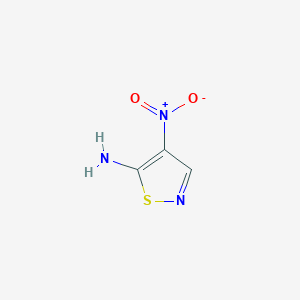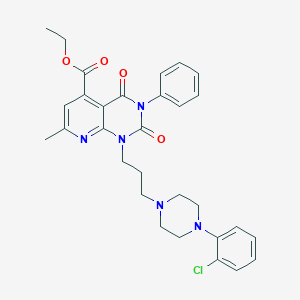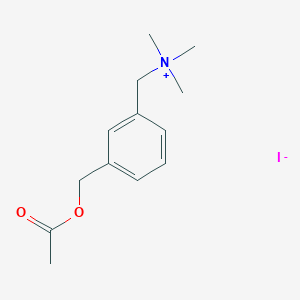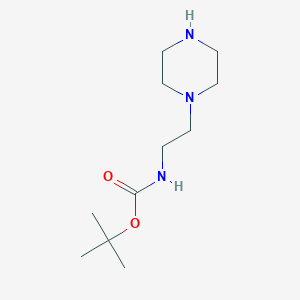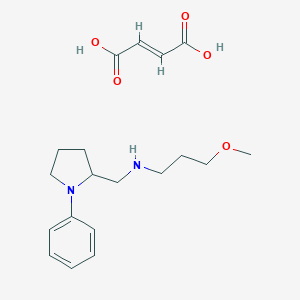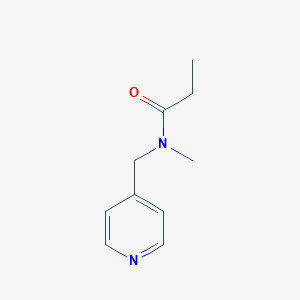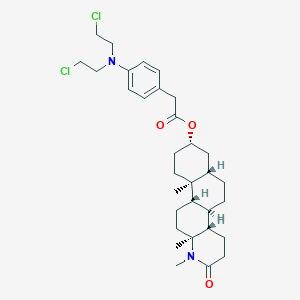
3-Hydroxy-N-methyl-17-aza-D-homoandrostan-17-one-4-N,N-bis(2-chloroethyl)aminophenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-N-methyl-17-aza-D-homoandrostan-17-one-4-N,N-bis(2-chloroethyl)aminophenylacetate, also known as Methyl-CCMA, is a synthetic compound that is used in scientific research. It is a derivative of the anabolic steroid Nandrolone, and it has been shown to have potential applications in the fields of cancer treatment and muscle wasting diseases.
Mechanism Of Action
The mechanism of action of 3-Hydroxy-N-methyl-17-aza-D-homoandrostan-17-one-4-N,N-bis(2-chloroethyl)aminophenylacetate is not fully understood. However, it is believed that 3-Hydroxy-N-methyl-17-aza-D-homoandrostan-17-one-4-N,N-bis(2-chloroethyl)aminophenylacetate works by binding to androgen receptors in the body. This results in an increase in protein synthesis, which leads to an increase in muscle mass and strength. Additionally, 3-Hydroxy-N-methyl-17-aza-D-homoandrostan-17-one-4-N,N-bis(2-chloroethyl)aminophenylacetate has been shown to inhibit the growth of prostate cancer cells by inducing apoptosis, or programmed cell death.
Biochemical And Physiological Effects
3-Hydroxy-N-methyl-17-aza-D-homoandrostan-17-one-4-N,N-bis(2-chloroethyl)aminophenylacetate has several biochemical and physiological effects. It has been shown to increase muscle mass and strength in animal studies. Additionally, 3-Hydroxy-N-methyl-17-aza-D-homoandrostan-17-one-4-N,N-bis(2-chloroethyl)aminophenylacetate has been shown to inhibit the growth of prostate cancer cells. However, more research is needed to fully understand the biochemical and physiological effects of 3-Hydroxy-N-methyl-17-aza-D-homoandrostan-17-one-4-N,N-bis(2-chloroethyl)aminophenylacetate.
Advantages And Limitations For Lab Experiments
One advantage of using 3-Hydroxy-N-methyl-17-aza-D-homoandrostan-17-one-4-N,N-bis(2-chloroethyl)aminophenylacetate in lab experiments is that it has been shown to have potential applications in the fields of cancer treatment and muscle wasting diseases. Additionally, 3-Hydroxy-N-methyl-17-aza-D-homoandrostan-17-one-4-N,N-bis(2-chloroethyl)aminophenylacetate is a synthetic compound, which means that it can be easily synthesized in a lab. However, one limitation of using 3-Hydroxy-N-methyl-17-aza-D-homoandrostan-17-one-4-N,N-bis(2-chloroethyl)aminophenylacetate in lab experiments is that more research is needed to fully understand its biochemical and physiological effects.
Future Directions
There are several future directions for the research of 3-Hydroxy-N-methyl-17-aza-D-homoandrostan-17-one-4-N,N-bis(2-chloroethyl)aminophenylacetate. One direction is to further investigate its potential applications in the fields of cancer treatment and muscle wasting diseases. Additionally, more research is needed to fully understand the mechanism of action of 3-Hydroxy-N-methyl-17-aza-D-homoandrostan-17-one-4-N,N-bis(2-chloroethyl)aminophenylacetate. Finally, more research is needed to determine the safety and efficacy of 3-Hydroxy-N-methyl-17-aza-D-homoandrostan-17-one-4-N,N-bis(2-chloroethyl)aminophenylacetate in humans.
Conclusion:
In conclusion, 3-Hydroxy-N-methyl-17-aza-D-homoandrostan-17-one-4-N,N-bis(2-chloroethyl)aminophenylacetate is a synthetic compound that has potential applications in the fields of cancer treatment and muscle wasting diseases. It works by binding to androgen receptors in the body, which results in an increase in muscle mass and strength, as well as the inhibition of prostate cancer cell growth. While more research is needed to fully understand the biochemical and physiological effects of 3-Hydroxy-N-methyl-17-aza-D-homoandrostan-17-one-4-N,N-bis(2-chloroethyl)aminophenylacetate, it has the potential to be a valuable tool in scientific research.
Synthesis Methods
The synthesis of 3-Hydroxy-N-methyl-17-aza-D-homoandrostan-17-one-4-N,N-bis(2-chloroethyl)aminophenylacetate involves several steps. The first step is the synthesis of 3-hydroxy-5-androsten-17-one from dehydroepiandrosterone (DHEA). This is followed by the conversion of 3-hydroxy-5-androsten-17-one to 3-hydroxy-17-aza-D-homoandrostan-17-one. The final step involves the reaction of 3-hydroxy-17-aza-D-homoandrostan-17-one with N,N-bis(2-chloroethyl)aminophenylacetate to form 3-Hydroxy-N-methyl-17-aza-D-homoandrostan-17-one-4-N,N-bis(2-chloroethyl)aminophenylacetate.
Scientific Research Applications
3-Hydroxy-N-methyl-17-aza-D-homoandrostan-17-one-4-N,N-bis(2-chloroethyl)aminophenylacetate has been shown to have potential applications in the fields of cancer treatment and muscle wasting diseases. In cancer treatment, 3-Hydroxy-N-methyl-17-aza-D-homoandrostan-17-one-4-N,N-bis(2-chloroethyl)aminophenylacetate has been shown to inhibit the growth of prostate cancer cells. In muscle wasting diseases, 3-Hydroxy-N-methyl-17-aza-D-homoandrostan-17-one-4-N,N-bis(2-chloroethyl)aminophenylacetate has been shown to increase muscle mass and strength.
properties
CAS RN |
146678-52-6 |
|---|---|
Product Name |
3-Hydroxy-N-methyl-17-aza-D-homoandrostan-17-one-4-N,N-bis(2-chloroethyl)aminophenylacetate |
Molecular Formula |
C32H46Cl2N2O3 |
Molecular Weight |
577.6 g/mol |
IUPAC Name |
[(4aS,4bR,6aS,8S,10aS,10bS,12aS)-1,10a,12a-trimethyl-2-oxo-3,4,4a,4b,5,6,6a,7,8,9,10,10b,11,12-tetradecahydronaphtho[2,1-f]quinolin-8-yl] 2-[4-[bis(2-chloroethyl)amino]phenyl]acetate |
InChI |
InChI=1S/C32H46Cl2N2O3/c1-31-14-12-25(39-30(38)20-22-4-7-24(8-5-22)36(18-16-33)19-17-34)21-23(31)6-9-26-27(31)13-15-32(2)28(26)10-11-29(37)35(32)3/h4-5,7-8,23,25-28H,6,9-21H2,1-3H3/t23-,25-,26+,27-,28-,31-,32-/m0/s1 |
InChI Key |
XPEARHKOPATKGH-YGZCPXDISA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC(=O)N4C)C)OC(=O)CC5=CC=C(C=C5)N(CCCl)CCCl |
SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC(=O)N4C)C)OC(=O)CC5=CC=C(C=C5)N(CCCl)CCCl |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC(=O)N4C)C)OC(=O)CC5=CC=C(C=C5)N(CCCl)CCCl |
Other CAS RN |
146678-52-6 |
synonyms |
3-HMAABA 3-hydroxy-N-methyl-17-aza-D-homoandrostan-17-one-4-N,N-bis(2-chloroethyl)aminophenylacetate 3beta-hydroxy-N-methyl-17a-aza-D-homo-5alpha-androstan-17-one-p-N,N-bis(2-chloroethyl)aminophenylacetate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



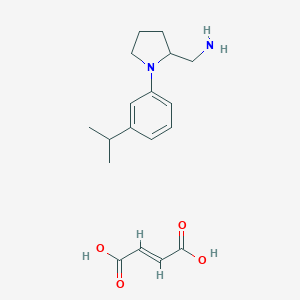
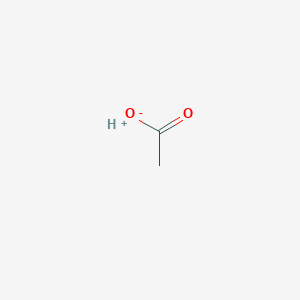
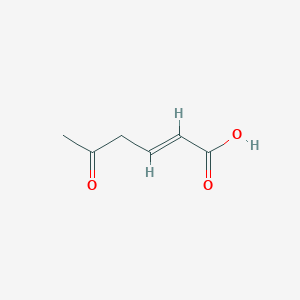
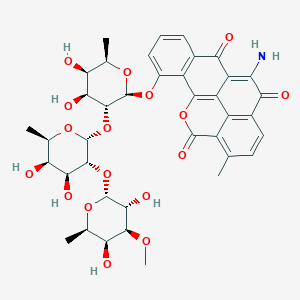
![4-Ethylpyrrolo[1,2-a]pyrazine](/img/structure/B115901.png)
